N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl group at position 1 and a benzamide moiety at position 4, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Substitution Reactions: The ethyl group can be introduced at position 1 of the pyrazole ring through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-nitrobenzoic acid with an amine under dehydrating conditions.
Coupling of Pyrazole and Benzamide: The final step involves coupling the pyrazole ring with the benzamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Oxidized derivatives such as oxides.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzamide can be compared with other pyrazole derivatives:
Similar Compounds: 1-arylpyrazoles, 5-amino-pyrazoles
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-8-7-11(15-16)9-14-13(18)10-3-5-12(6-4-10)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) |
InChI Key |
PPPJVSKIORJARF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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